Neramexane Mesylate

描述

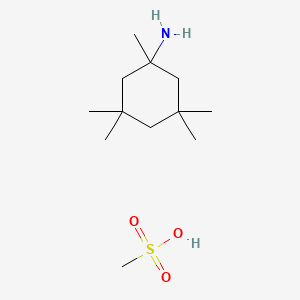

Structure

3D Structure of Parent

属性

IUPAC Name |

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUKHUGGXSIGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196605 | |

| Record name | Neramexane Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457068-92-7 | |

| Record name | Neramexane Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457068927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neramexane Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonic acid; 1,3,3,5,5-pentamethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERAMEXANE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M85GXG84D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Neramexane Mesylate on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neramexane mesylate is a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is characterized by a voltage-dependent open-channel block with rapid kinetics. This property allows Neramexane to preferentially block excessive, pathological NMDA receptor activation while preserving normal physiological function, suggesting a favorable therapeutic window for various neurological disorders. This guide provides a detailed examination of Neramexane's interaction with NMDA receptors, including quantitative binding and functional data, comprehensive experimental protocols for its study, and visualizations of its mechanism and downstream effects.

Core Mechanism of Action: Uncompetitive and Voltage-Dependent NMDA Receptor Blockade

Neramexane is an uncompetitive NMDA receptor antagonist, meaning it only binds to the receptor after it has been activated by both glutamate and a co-agonist (glycine or D-serine).[1][2][3] This dependence on prior activation ensures that Neramexane's blocking action is primarily directed at active channels, a key feature of its use-dependent nature. The binding site for Neramexane is located within the ion channel pore, the same site targeted by other uncompetitive antagonists like memantine and MK-801.[4][5]

A critical aspect of Neramexane's mechanism is its strong voltage-dependency. At resting membrane potentials, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, allowing for ion influx. Neramexane's blocking effect is more pronounced at hyperpolarized potentials and is reduced upon depolarization. This voltage-dependent action, coupled with its rapid blocking and unblocking kinetics, allows Neramexane to dissociate from the channel during normal synaptic transmission while remaining bound during periods of prolonged, low-level depolarization that are associated with excitotoxicity. This "trapping block" mechanism, where the blocker can be trapped within the channel when it closes, is a characteristic feature of uncompetitive NMDA receptor antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with NMDA receptors.

Table 1: Binding Affinity of Neramexane for the NMDA Receptor

| Compound | Radioligand | Preparation | Kᵢ (µM) | Reference |

| Neramexane (MRZ 2/579) | [³H]-MK-801 | Rat cortical membranes | 1 - 100 |

Table 2: Functional Potency and Kinetics of Neramexane at the NMDA Receptor

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 1.29 ± 0.20 µM | Cultured hippocampal neurons, -70 mV | |

| kₒₙ | 7.90 x 10⁴ M⁻¹s⁻¹ | Cultured hippocampal neurons | |

| kₒբբ | 0.13 s⁻¹ | Cultured hippocampal neurons | |

| Voltage-dependency (δ) | 0.86 | Cultured hippocampal neurons |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes the determination of Neramexane's binding affinity for the NMDA receptor channel using [³H]MK-801 displacement.

Methodology:

-

Membrane Preparation:

-

Whole brains from male Wistar rats are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated three more times.

-

The final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of the prepared rat brain membranes (final protein concentration ~100 µ g/well ).

-

Add 25 µL of [³H]MK-801 (final concentration ~1-5 nM).

-

Add 25 µL of varying concentrations of this compound or vehicle.

-

For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer, using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail.

-

Radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of Neramexane that inhibits 50% of the specific [³H]MK-801 binding) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol outlines the procedure to assess the functional antagonism of NMDA receptors by Neramexane in cultured neurons.

Methodology:

-

Cell Culture:

-

Primary hippocampal or cortical neurons are cultured from embryonic day 18-19 rat pups.

-

Neurons are plated on poly-L-lysine coated coverslips and maintained in a suitable culture medium.

-

Experiments are typically performed on mature neurons (12-21 days in vitro).

-

-

Electrophysiological Recording:

-

Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, and 0.001 tetrodotoxin to block voltage-gated sodium channels. The pH is adjusted to 7.4. Mg²⁺ is typically omitted to prevent its channel-blocking effects.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. The pH is adjusted to 7.2.

-

Whole-cell recordings are established from visually identified pyramidal neurons.

-

Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.

-

-

Drug Application and Data Acquisition:

-

NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a rapid solution exchange system.

-

Once a stable baseline current is established, this compound is co-applied with the agonists at various concentrations.

-

The blocking and unblocking kinetics can be assessed by applying brief pulses of the antagonist during a sustained agonist application.

-

To assess voltage-dependency, the holding potential is stepped to different voltages (e.g., from -80 mV to +40 mV) in the presence and absence of Neramexane.

-

Currents are amplified, filtered, and digitized for offline analysis.

-

-

Data Analysis:

-

The inhibitory effect of Neramexane is quantified by measuring the reduction in the peak or steady-state NMDA-evoked current.

-

IC₅₀ values are determined by fitting the concentration-response data to a logistic function.

-

The on-rate (kₒₙ) and off-rate (kₒբբ) constants are calculated from the time course of the block and unblock, respectively.

-

The degree of voltage-dependency (δ) is determined by analyzing the change in block at different membrane potentials.

-

Visualizations

Mechanism of Action of Neramexane

Caption: Uncompetitive, voltage-dependent open-channel block by Neramexane.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining Neramexane's binding affinity.

Downstream Signaling Pathways Modulated by Neramexane

Caption: Neramexane modulates Ca²⁺-dependent downstream signaling.

References

- 1. NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Neramexane Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neramexane, a memantine derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with moderate affinity.[1] It also exhibits antagonistic properties at α9α10 cholinergic nicotinic receptors.[2][3] Initially investigated for a range of neurological disorders including Alzheimer's disease, pain, and depression, its clinical development has primarily focused on the treatment of tinnitus.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key experimental data related to Neramexane Mesylate. Detailed methodologies for its synthesis and relevant in vitro assays are presented, along with a summary of its pharmacokinetic and clinical trial data.

Discovery and Pharmacological Profile

Neramexane (1,3,3,5,5-pentamethylcyclohexanamine) was developed by Merz Pharmaceuticals GmbH and Forest Laboratories as a second-generation NMDA receptor antagonist, following the clinical application of memantine. The rationale for its development was based on the hypothesis that moderate-affinity, voltage-dependent, open-channel blockers of the NMDA receptor could prevent pathological glutamatergic overstimulation while preserving physiological receptor activity, thereby offering a favorable therapeutic window with reduced psychotropic side effects compared to high-affinity antagonists.

Mechanism of Action

Neramexane is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It binds to the same site as memantine within the NMDA receptor's ion channel. This blockade is voltage-dependent, meaning it is more effective when the neuron is depolarized, a state associated with excessive glutamate release and pathological receptor activation. In addition to its primary activity at the NMDA receptor, Neramexane has been shown to be an antagonist of the α9α10 nicotinic acetylcholine receptor, which has been implicated in the pathophysiology of tinnitus.

Receptor Binding Affinity and In Vitro Potency

The affinity of Neramexane for the NMDA receptor has been characterized through radioligand binding assays and electrophysiological studies. While specific affinities for individual NR2 subunits (A-D) are not widely published, its overall affinity for the NMDA receptor complex has been determined.

| Parameter | Value | Assay Method | Source |

| Ki | 1.27 µM | [³H]-(+)-MK-801 displacement in cortical membranes | |

| IC50 | 1.29 ± 0.20 µM | Patch clamp on cultured hippocampal neurons (-70 mV) |

Synthesis Pathway of this compound

The synthesis of Neramexane is a multi-step process commencing from isophorone. The following pathway has been compiled from various patents.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Neramexane Mesylate: A Comprehensive Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neramexane, developed as its mesylate salt, is an investigational drug that belongs to the class of amino-alkyl-cyclohexane derivatives, similar to the approved Alzheimer's drug, memantine.[1][2] It functions as a low-to-moderate affinity, uncompetitive, voltage-dependent N-Methyl-D-aspartate (NMDA) receptor antagonist.[2][3] Its mechanism also includes antagonism of α9α10 nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT3 receptors.[4] Investigated for a range of central nervous system (CNS) disorders including Alzheimer's disease, pain, depression, and tinnitus, its clinical development has seen mixed results. While trials for Alzheimer's disease and depression did not meet primary endpoints, studies in patients with subjective tinnitus showed promising trends, leading to later-stage clinical investigation for this indication. The drug has been shown to be generally well-tolerated in human studies, with dizziness being the most frequently reported dose-dependent adverse event. This guide provides an in-depth summary of the available preclinical and clinical data on the pharmacological and toxicological profile of Neramexane Mesylate.

Physicochemical Properties

This compound is the methanesulfonic acid salt of the active moiety, Neramexane. This salt form enhances the solubility and stability of the compound for pharmaceutical formulation.

| Property | Value | Source |

| Active Moiety | Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) | |

| Salt Form | This compound | |

| Molecular Formula | C₁₁H₂₃N · CH₄O₃S | |

| Molecular Weight | 265.41 g/mol | |

| Appearance | Not publicly available | - |

| Melting Point | 173.1 °C |

Pharmacology

Neramexane exhibits a multi-target pharmacological profile, primarily centered on the glutamatergic system but also influencing cholinergic and serotonergic pathways.

Mechanism of Action

Neramexane's primary mechanism is the uncompetitive, voltage-dependent antagonism of the NMDA receptor ion channel. This means it only binds within the channel pore when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine) and the cell membrane is depolarized, displacing the magnesium (Mg²⁺) block. By physically occluding the open channel, it prevents excessive influx of calcium (Ca²⁺) ions, which is thought to be a key pathological mechanism in excitotoxic neuronal damage.

Its "moderate-affinity" and rapid on/off binding kinetics are considered crucial to its favorable safety profile. Unlike high-affinity NMDA antagonists (e.g., PCP, ketamine), which can block even normal physiological synaptic transmission and cause significant psychotomimetic side effects, Neramexane is thought to preferentially block tonic, pathological NMDA receptor activation while sparing the transient, physiological activation required for processes like learning and memory.

In addition to its primary target, Neramexane also demonstrates antagonist activity at:

-

α9α10 Nicotinic Acetylcholine Receptors (nAChRs): It blocks acetylcholine-evoked currents at these receptors, which are prominently expressed in cochlear inner hair cells. This action formed the rationale for its investigation as a treatment for tinnitus. Studies indicate its potency is greater than that of memantine at these receptors.

-

5-HT3 Receptors: Neramexane acts as a non-competitive antagonist of serotonin 5-HT3 receptors, a ligand-gated ion channel involved in emesis, pain perception, and mood regulation. This effect occurs at concentrations similar to those required for NMDA receptor antagonism.

Pharmacodynamics

The pharmacodynamic effects of Neramexane are a direct result of its multi-target mechanism. By modulating excessive glutamatergic activity, it was hypothesized to be neuroprotective and symptomatic in conditions like Alzheimer's disease. Its antagonism of α9α10 nAChRs and central NMDA receptors was proposed to alleviate the aberrant neuronal activity underlying subjective tinnitus. The analgesic properties observed in preclinical and early clinical models are attributed to the blockade of NMDA receptors in the spinal cord and brain, which are critical for central sensitization and pain chronification.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of Neramexane. The compound exhibits dose-linear pharmacokinetics within the tested therapeutic range.

| Parameter | Value | Condition |

| Tmax (Time to Cmax) | ~3-7 hours | Single oral dose |

| t½ (Elimination Half-life) | 30 - 38 hours | Single oral dose |

| Cmax (Peak Concentration) | 55 ng/mL | Dose not specified |

| 75 ng/mL | Dose not specified | |

| 101 ng/mL | Dose not specified | |

| CLr (Renal Clearance) | ~300 mL/min | Following oral dose |

| CL (Total Clearance) | ~262 mL/min | Following IV infusion |

| Metabolism | Primarily excreted unchanged | |

| Excretion | Primarily via the kidneys | |

| Bioavailability | Not publicly available | - |

| Plasma Protein Binding | Not publicly available | - |

Note: Specific dose-to-Cmax/AUC correlation data from a single comprehensive study is not fully available in the public literature. The Cmax values are reported from a review, which suggests dose-linearity.

Receptor Binding & Functional Data

The affinity and functional potency of Neramexane have been characterized in various in vitro systems.

| Target | Assay Type | Value | Species/System |

| NMDA Receptor | [³H]-MK-801 Displacement | Ki: 1-100 µM | Rat Cortical Membranes |

| NMDA Receptor | Whole-cell Patch Clamp | IC₅₀: 1.29 ± 0.20 µM (at -70 mV) | Cultured Hippocampal Neurons |

| α9α10 nAChR | Two-electrode voltage clamp | Potency > Memantine (P<0.05) | Rat receptors in Xenopus Oocytes |

| 5-HT3 Receptor | Concentration-clamp | Potency similar to NMDA antagonism | HEK-293 and N1E-115 cell lines |

Toxicological Profile

Preclinical Toxicology

Specific quantitative data from preclinical toxicology studies, such as the median lethal dose (LD50) or the No-Observed-Adverse-Effect-Level (NOAEL) from acute, sub-chronic, or reproductive toxicology studies, are not publicly available for this compound. This is common for investigational compounds whose development has been discontinued by the sponsoring pharmaceutical company, as this detailed data is often proprietary and part of regulatory submissions that are not fully disclosed.

Clinical Safety and Tolerability

Neramexane has been administered to a significant number of human subjects across multiple Phase I, II, and III clinical trials. Across these studies, it was found to be generally safe and well-tolerated at therapeutic doses.

-

Most Common Adverse Events: The most frequently reported drug-related adverse event is dizziness . This effect was observed to be clearly dose-dependent. Other less common events include nausea and fatigue.

-

Serious Adverse Events: No major safety concerns or unexpected serious adverse events have been highlighted in the published literature.

-

Cardiovascular Safety: A dedicated clinical trial (NCT00978614) was conducted to evaluate the effect of repeated doses of Neramexane (up to 87.5 mg) on cardiac repolarization (QT/QTc interval). The results of this study are not publicly posted, but no significant cardiovascular signals were reported as a reason for development cessation in other trials.

-

Vital Signs and Laboratory Values: In clinical trials, Neramexane had no relevant influence on laboratory values, electrocardiography, or vital signs.

Key Experimental Protocols

Protocol: Phase II Tinnitus Clinical Trial (NCT00405886)

This protocol is representative of the late-stage clinical evaluation of Neramexane.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center dose-ranging study.

-

Patient Population: 431 outpatients with moderate to severe subjective tinnitus with an onset of 3 to 18 months prior to screening. Key exclusion criteria included intermittent or pulsatile tinnitus and tinnitus as a symptom of other otological diseases like Meniere's disease.

-

Intervention: Patients were randomly assigned to one of four arms:

-

Placebo

-

This compound 25 mg/day

-

This compound 50 mg/day

-

This compound 75 mg/day

-

-

Dosing Regimen: A 16-week treatment period, which included a 4-week up-titration phase to the target dose, followed by a 12-week fixed-dose period. Dosing was administered twice daily.

-

Primary Efficacy Endpoint: The change from baseline to week 16 in the total score of the Tinnitus Handicap Inventory-12 (THI-12) questionnaire, a validated patient-reported outcome measure for tinnitus severity.

-

Secondary Endpoints: Assessments of tinnitus annoyance and impact on life via an 11-point Likert-like scale, functional-communicational subscores of the THI-12, and audiometric measurements (pure-tone threshold, tinnitus pitch/loudness matching).

-

Safety Assessment: Monitoring of adverse events, laboratory parameters, vital signs, and ECGs throughout the study.

Protocol: In Vitro NMDA Receptor Antagonism Assay

This generalized protocol describes the whole-cell patch-clamp method used to quantify the functional antagonism of NMDA receptors.

-

Cell Preparation: Primary cultures of neurons (e.g., rat hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with GluN1/GluN2A subunits) are used. Cells are plated on coverslips for recording.

-

Electrophysiological Recording:

-

A coverslip is transferred to a recording chamber on a microscope and perfused with an external bath solution (Mg²⁺-free to allow receptor activation at resting membrane potential).

-

A glass micropipette filled with an internal solution is guided to a single cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

-

Agonist Application: A fast perfusion system is used to apply a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) for a brief period, evoking an inward current through the NMDA receptors.

-

Antagonist Application: After establishing a stable baseline response to the agonist, the experiment is repeated by co-applying the agonist solution with varying concentrations of Neramexane.

-

Data Analysis: The peak inward current in the presence of Neramexane is measured and compared to the control current (agonist alone). The percentage of inhibition is calculated for each concentration. An inhibition-concentration curve is plotted, and the IC₅₀ value (the concentration of Neramexane that inhibits 50% of the maximal agonist-induced current) is determined. Voltage-dependence is assessed by repeating the experiment at different holding potentials (e.g., -70 mV, -40 mV, +40 mV).

Mandatory Visualizations

Caption: Mechanism of Neramexane as an uncompetitive NMDA receptor antagonist.

Caption: Workflow of the Phase II clinical trial for Neramexane in tinnitus.

Caption: Logical relationship of Neramexane's multi-target pharmacological profile.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Pharmacology - Inhibition of the alpha9 alpha10 nicotinic acetylcholine receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors - CONICET [bicyt.conicet.gov.ar]

- 4. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Neramexane Mesylate: A Technical Guide to its Function as a Non-competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neramexane mesylate, a derivative of memantine, is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This technical guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and clinical evaluation. The document synthesizes available quantitative data into structured tables, outlines key experimental methodologies, and visualizes complex biological pathways and workflows. Neramexane's primary mode of action is through voltage-dependent, open-channel blockade of NMDA receptors, a mechanism that allows it to preferentially inhibit pathological receptor activation while preserving normal physiological function.[2] This profile has prompted its investigation in a range of neurological disorders, including Alzheimer's disease, tinnitus, and pain.[2][3] This guide aims to serve as an in-depth resource for professionals in the field of neuroscience and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[4] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative and neurological disorders, including Alzheimer's disease. This compound is an investigational drug that targets the NMDA receptor, acting as a non-competitive antagonist. Its development has been driven by the therapeutic potential of modulating glutamatergic neurotransmission to mitigate neuronal damage and alleviate symptoms associated with these conditions.

Chemical and Physical Properties

This compound is the methanesulfonate salt of neramexane. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1,3,3,5,5-pentamethylcyclohexanamine methanesulfonate |

| Molecular Formula | C11H23N . CH4O3S |

| Molecular Weight | 265.41 g/mol |

| Chemical Structure | (See chemical structure diagram below) |

| Type | Cyclohexylamine derivative |

Figure 1. Chemical Structure of Neramexane.

Mechanism of Action: Non-competitive NMDA Receptor Antagonism

Neramexane functions as an uncompetitive, open-channel blocker of the NMDA receptor. This means it only binds to the receptor when it is in its active, open state, having been gated by the binding of glutamate and a co-agonist (glycine or D-serine). By binding within the ion channel pore, neramexane physically obstructs the influx of cations, most notably Ca2+, into the neuron. This blockade is voltage-dependent, a key characteristic that contributes to its favorable therapeutic profile. Under normal physiological conditions, with transient synaptic glutamate release, neramexane can rapidly dissociate from the channel, allowing for normal synaptic transmission. However, during pathological states characterized by excessive glutamate and sustained depolarization, neramexane remains trapped within the channel, effectively dampening the excitotoxic cascade.

Signaling Pathways

The antagonism of NMDA receptors by neramexane has significant downstream effects on intracellular signaling pathways. Overactivation of NMDA receptors leads to a massive influx of Ca2+, which in turn activates a variety of enzymes and signaling molecules that can ultimately lead to cell death. By blocking this excessive Ca2+ influx, neramexane is believed to modulate these pathways. Two key pathways influenced by NMDA receptor activity are the ERK and CREB signaling cascades.

Diagram 1. Simplified NMDA Receptor Signaling Cascade and the Point of Intervention for Neramexane.

Pharmacological Data

Pharmacodynamics

The primary pharmacodynamic effect of neramexane is the modulation of glutamatergic neurotransmission. Its moderate affinity and uncompetitive nature are thought to contribute to a better safety profile compared to high-affinity NMDA receptor antagonists, which can interfere with normal synaptic function and cause significant side effects.

| Parameter | Value | Description |

| Binding Affinity (IC50) | 1.29 ± 0.20 µM | Concentration of neramexane required to inhibit 50% of the NMDA receptor response in hippocampal neurons at -70 mV. |

| Receptor Subtype Selectivity | None reported | Neramexane does not appear to have significant selectivity for different NMDA receptor subtypes. |

Pharmacokinetics

Pharmacokinetic studies have been conducted in humans, providing insights into the absorption, distribution, metabolism, and excretion of neramexane.

| Parameter | Value | Description |

| Half-life (t½) | 30 - 38 hours | The time it takes for the plasma concentration of neramexane to reduce by half. |

| Clearance (CL) | 262 - 300 ml/min | The volume of plasma cleared of the drug per unit time. |

Clinical Trials

Neramexane has been investigated in clinical trials for several indications, with the most prominent being tinnitus and Alzheimer's disease.

Tinnitus

A randomized, double-blind, placebo-controlled clinical trial (NCT00405886) evaluated the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus.

5.1.1. Efficacy Data

The primary efficacy endpoint was the change from baseline in the Tinnitus Handicap Inventory-12 (THI-12) total score at week 16. While the primary endpoint did not reach statistical significance, a consistent numerical superiority was observed for the 50 mg/day and 75 mg/day doses compared to placebo. Notably, four weeks after the end of treatment, the THI-12 scores in the 50 mg/day group were significantly better than those of the placebo group.

| Treatment Group | N | Mean Change from Baseline in THI-12 Score (Week 16) | p-value vs. Placebo |

| Placebo | 112 | - | - |

| Neramexane 25 mg/day | 108 | No significant difference | > 0.05 |

| Neramexane 50 mg/day | 107 | Largest improvement observed | 0.098 |

| Neramexane 75 mg/day | 102 | Improvement observed | 0.289 |

5.1.2. Safety and Tolerability

Neramexane was generally well-tolerated in the tinnitus trial. The most common adverse event was dizziness, which showed a clear dose-dependence. There were no clinically relevant changes in laboratory values, electrocardiography, or vital signs.

| Adverse Event | Placebo | Neramexane 25 mg/day | Neramexane 50 mg/day | Neramexane 75 mg/day |

| Dizziness | Low | Moderate | Higher | Highest |

Alzheimer's Disease

Neramexane has completed Phase 3 clinical trials for the treatment of moderate to severe Alzheimer's disease (e.g., NCT00090116). The rationale for its use in Alzheimer's disease is based on the theory that excessive glutamate release contributes to the cognitive decline observed in the condition. However, the detailed quantitative results from these trials, particularly for primary endpoints such as the Severe Impairment Battery (SIB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory, have not been widely published, with some sources indicating contradictory results.

Experimental Protocols

Detailed, neramexane-specific experimental protocols are largely proprietary. However, based on the available literature, the following sections outline the general methodologies employed in the preclinical and clinical evaluation of NMDA receptor antagonists like neramexane.

Preclinical Evaluation: A General Workflow

Diagram 2. Generalized Preclinical Experimental Workflow for an NMDA Receptor Antagonist.

6.1.1. In Vitro Electrophysiology: Patch-Clamp Technique

-

Objective: To characterize the effects of neramexane on NMDA receptor-mediated currents in isolated neurons.

-

Cell Preparation: Primary neuronal cultures (e.g., from the hippocampus or cortex) or cell lines expressing specific NMDA receptor subunits are used.

-

Recording Configuration: Whole-cell patch-clamp configuration is typically employed to record postsynaptic currents.

-

Solutions:

-

External Solution (ACSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2) and is bubbled with carbogen (95% O2, 5% CO2).

-

Internal (Pipette) Solution: Contains a potassium-based solution to mimic the intracellular environment.

-

-

Procedure:

-

A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

The membrane patch is ruptured by applying gentle suction, establishing electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist.

-

Neramexane is applied at various concentrations to determine its inhibitory effect on the evoked currents and to calculate the IC50.

-

6.1.2. In Vivo Animal Models: Alzheimer's Disease

-

Objective: To evaluate the efficacy of neramexane in improving cognitive deficits in an animal model of Alzheimer's disease.

-

Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin-1 (PS1) are commonly used, as they develop age-dependent amyloid plaques and cognitive impairments.

-

Drug Administration: Neramexane is administered to the animals, typically orally, for a specified duration.

-

Behavioral Testing: A battery of behavioral tests is used to assess cognitive function, including:

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-maze or T-maze: To evaluate working memory.

-

Object Recognition Test: To assess recognition memory.

-

-

Histological Analysis: After the behavioral testing, brain tissue is collected and analyzed for pathological markers such as amyloid plaque load and neuroinflammation.

Clinical Trial Protocol: Tinnitus (Based on NCT00405886)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Patient Population: Outpatients with moderate to severe subjective tinnitus with an onset of 3 to 18 months prior to screening.

-

Inclusion Criteria: Tinnitus Handicap Inventory-12 (THI-12) total score ≥ 9 and a Clinical Global Impression-Severity (CGI-S) score of ≥ 4 at screening and baseline.

-

Treatment Arms:

-

Placebo

-

This compound 25 mg/day

-

This compound 50 mg/day

-

This compound 75 mg/day

-

-

Treatment Duration: 16 weeks, with assessments at 4-week intervals.

-

Primary Outcome Measure: Change from baseline in the THI-12 total score at week 16.

-

Secondary Outcome Measures: Changes in functional-communicational subscores of the THI-12, tinnitus annoyance, and impact on life as measured on an 11-point Likert-like scale.

Conclusion

This compound is a well-characterized non-competitive NMDA receptor antagonist with a mechanism of action that makes it a promising candidate for the treatment of neurological disorders associated with glutamatergic excitotoxicity. Clinical trials in tinnitus have shown encouraging, albeit not statistically significant, results on the primary endpoint, with a favorable safety profile. While its development for Alzheimer's disease has been pursued, the outcomes of these trials are less clear from publicly available data. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacology and therapeutic potential of neramexane and other NMDA receptor modulators. Further research is warranted to fully elucidate its clinical efficacy in various neurological conditions.

References

An In-Depth Technical Guide to the Neuroprotective Effects of Neramexane Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. Overview of Neurodegenerative Diseases and Excitotoxicity

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a growing global health challenge. A common pathological hallmark in many of these disorders is the process of excitotoxicity, where excessive stimulation of neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[1] This overactivation triggers a cascade of detrimental events, including excessive calcium influx, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in apoptosis or necrosis of the neuron.

1.2. Neramexane Mesylate: A Potential Neuroprotective Agent

This compound is a moderate-affinity, voltage-dependent, open-channel blocker of the NMDA receptor.[2] Similar to the clinically approved drug memantine, neramexane's mechanism of action suggests its potential as a neuroprotective agent. By selectively blocking pathological NMDA receptor activation while preserving normal physiological function, neramexane aims to mitigate the downstream effects of excitotoxicity.[2] Additionally, it has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs).[3] This technical guide will provide a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used in its evaluation.

Mechanism of Action

2.1. NMDA Receptor Antagonism

The primary mechanism underlying the neuroprotective effects of this compound is its action as an uncompetitive antagonist of the NMDA receptor.[3] Under conditions of excessive glutamate release, which is characteristic of many neurodegenerative states, NMDA receptors become overactivated, leading to a sustained influx of Ca2+ ions. Neramexane, with its moderate affinity, blocks the NMDA receptor channel only when it is open, a state more prevalent during pathological overstimulation. This voltage-dependent blockade is crucial, as it allows for the preservation of normal synaptic transmission, which is essential for learning and memory, while selectively inhibiting the toxic cascade of excitotoxicity.

2.2. Modulation of Nicotinic Acetylcholine Receptors

In addition to its effects on NMDA receptors, neramexane also functions as an antagonist of α9α10 nicotinic acetylcholine receptors. The contribution of this activity to its neuroprotective profile is an area of ongoing investigation.

Preclinical Evidence of Neuroprotection

3.1. In Vitro Studies

3.1.1. Protection against Glutamate-Induced Excitotoxicity

In vitro models of glutamate excitotoxicity are crucial for the initial assessment of potential neuroprotective compounds. These assays typically involve exposing cultured neurons to high concentrations of glutamate or NMDA to induce cell death and then evaluating the ability of the test compound to prevent this damage.

3.2. In Vivo Studies

3.2.1. Models of Alzheimer's Disease

Preclinical studies in animal models of Alzheimer's disease have suggested a potential therapeutic role for neramexane. In a study using a rat model of spatial memory impairment, pre-training administration of neramexane resulted in a dose-dependent improvement in long-term memory. Pharmacokinetic analysis indicated that lower plasma levels of neramexane were more effective than the related drug memantine at enhancing memory. These findings suggest that neramexane could be a valuable pharmacological intervention for dementia.

3.2.2. Models of Cerebral Ischemia

Signaling Pathways in Neramexane-Mediated Neuroprotection

4.1. Modulation of Calcium Influx

The initial and most critical step in excitotoxicity is the massive influx of calcium through over-activated NMDA receptors. By blocking the NMDA receptor channel, neramexane directly mitigates this pathological calcium overload, thereby preventing the activation of downstream neurotoxic pathways.

dot

Caption: Neramexane's blockade of the NMDA receptor.

4.2. Activation of Pro-Survival Kinases (PI3K/Akt and MAPK/ERK)

Physiological activation of synaptic NMDA receptors is known to promote neuronal survival through the activation of pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. While neramexane blocks excessive extrasynaptic NMDA receptor activity, it is hypothesized to spare the physiological synaptic receptor activity, thereby allowing these pro-survival pathways to remain active.

dot

Caption: Pro-survival signaling pathways.

4.3. Regulation of CREB and BDNF Expression

A critical downstream effector of pro-survival signaling is the transcription factor cAMP response element-binding protein (CREB). Activation of CREB leads to the transcription of genes involved in neuronal survival and plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF). By preserving synaptic NMDA receptor function, neramexane may indirectly promote the CREB-BDNF pathway, further contributing to its neuroprotective effects.

dot

References

- 1. inotiv.com [inotiv.com]

- 2. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Neramexane Mesylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Neramexane Mesylate. It includes detailed information on its physicochemical characteristics, the elucidation of its structure through synthetic pathways and spectroscopic methods, and its interaction with key neurological signaling pathways.

Chemical and Physical Properties

This compound is the methanesulfonate salt of Neramexane, a cyclohexylamine derivative.[1][2] It is structurally related to memantine, another adamantane derivative used in the treatment of Alzheimer's disease.[3][4][5] Neramexane itself is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.

The following table summarizes the key structural and molecular identifiers for Neramexane and its mesylate salt.

| Property | Value | Source(s) |

| IUPAC Name | 1,3,3,5,5-pentamethylcyclohexan-1-amine methanesulfonate | |

| Synonyms | MRZ 2/579, 1-Amino-1,3,3,5,5-pentamethylcyclohexane mesylate | |

| Molecular Formula | C₁₁H₂₃N · CH₄O₃S | |

| Molecular Weight | 265.41 g/mol | |

| Canonical SMILES | CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O | |

| InChI Key | CLUKHUGGXSIGRX-UHFFFAOYSA-N | |

| CAS Number | 457068-92-7 |

Quantitative physicochemical data for this compound is summarized below.

| Property | Value | Source(s) |

| Melting Point | 173.1 °C | |

| Appearance | White solid (presumed) | |

| Stereochemistry | Achiral |

Structure Elucidation and Synthesis

The structural confirmation of Neramexane is intrinsically linked to its chemical synthesis. The process involves a series of well-defined reactions that build the molecule, with analytical characterization at each step to confirm the identity and purity of intermediates and the final product.

A common method for preparing Neramexane involves a multi-step synthesis starting from isophorone. This pathway provides a logical workflow for its structural verification.

References

Early Research on the Therapeutic Potential of Neramexane Mesylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neramexane mesylate, a compound structurally related to memantine, has been the subject of early-stage research for a variety of neurological and psychiatric disorders. Its unique dual-antagonist mechanism of action, targeting both N-methyl-D-aspartate (NMDA) and α9α10 nicotinic acetylcholine (nACh) receptors, has positioned it as a compound of interest for conditions characterized by glutamatergic and cholinergic dysregulation. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into the therapeutic potential of this compound, with a focus on its application in tinnitus, Alzheimer's disease, pain, and depression. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Neramexane is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.[1] This mechanism is believed to protect neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the pathophysiology of several neurodegenerative and psychiatric conditions.[2][3] In addition to its activity at the NMDA receptor, neramexane also exhibits antagonistic properties at the α9α10 nicotinic acetylcholine receptor, a target implicated in auditory processing and pain signaling.[4][5] This dual mechanism of action suggests a broad therapeutic potential, which has been explored in a range of preclinical and clinical studies.

Mechanism of Action

Neramexane's pharmacological activity is centered on its ability to modulate two distinct receptor systems:

-

NMDA Receptor Antagonism: As an uncompetitive antagonist, neramexane binds within the NMDA receptor channel when it is open, thereby blocking the influx of calcium ions. This action is voltage-dependent and is thought to preferentially inhibit the excessive, pathological activation of NMDA receptors while preserving their normal physiological function. This is a key characteristic for maintaining synaptic plasticity and cognitive processes.

-

α9α10 Nicotinic Acetylcholine Receptor Antagonism: Neramexane also acts as an antagonist at α9α10 nACh receptors. These receptors are expressed in the inner ear's cochlear hair cells and are involved in the efferent modulation of auditory signals. Their blockade by neramexane has been a primary rationale for its investigation in the treatment of tinnitus.

The following diagram illustrates the proposed signaling pathways affected by neramexane.

Preclinical Research

In Vitro Studies

Early in vitro research focused on characterizing the interaction of neramexane with its primary targets.

Table 1: Summary of Key In Vitro Data

| Parameter | Value | Cell/Tissue Type | Reference |

| NMDA Receptor Antagonism | |||

| IC50 | 1.29 ± 0.20 µM (at -70 mV) | Cultured hippocampal neurons | |

| Ki | 1.27 µM | Rat cortical membranes ([³H]MK-801 displacement) | |

| α9α10 nACh Receptor Antagonism | |||

| Inhibition | Micromolar concentrations | Recombinant rat α9α10 receptors in Xenopus oocytes |

The following workflow outlines a typical whole-cell patch-clamp experiment to characterize the effects of neramexane on NMDA receptor currents.

In Vivo Animal Models

The therapeutic potential of neramexane has been investigated in various animal models relevant to its target indications.

Preclinical studies in rodent models of Alzheimer's disease have been conducted to assess the impact of neramexane on cognitive deficits. A common paradigm used is the Morris water maze.

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

The analgesic properties of neramexane have been evaluated in rodent models of acute and chronic pain. The hot plate test is a common method for assessing response to thermal pain.

This test measures the reaction time of an animal to a thermal stimulus.

The potential antidepressant effects of neramexane have been explored using models such as the forced swim test.

This test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation. Antidepressants are expected to increase the duration of mobility.

Pharmacokinetics

The pharmacokinetic profile of neramexane has been characterized in both animals and humans. A summary of available data is presented below.

Table 2: Summary of Pharmacokinetic Parameters

| Species | Administration | Tmax | Cmax | AUC | Half-life (t½) | Bioavailability | Reference |

| Human | Oral (single dose) | - | - | - | ~29-42 hours | - | |

| Data for animal species (Rat, Dog, Monkey) is not readily available in the public domain. |

Note: A comprehensive comparative table is limited by the availability of published preclinical pharmacokinetic data.

Clinical Research

This compound has been evaluated in Phase II and Phase III clinical trials for several indications.

Tinnitus

The most promising early research for neramexane was in the treatment of subjective tinnitus.

Table 3: Summary of Tinnitus Clinical Trial (NCT00405886)

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase II trial. |

| Population | 431 outpatients with moderate to severe subjective tinnitus. |

| Intervention | Placebo, this compound (25 mg/day, 50 mg/day, 75 mg/day) for 16 weeks. |

| Primary Endpoint | Change from baseline in the Tinnitus Handicap Inventory (THI-12) total score at Week 16. |

| Efficacy Results | - Numerical superiority for 50 mg/day and 75 mg/day groups over placebo at Week 16, but not statistically significant (p=0.098 for 50 mg/day; p=0.289 for 75 mg/day).- At 4 weeks post-treatment, the 50 mg/day group showed a statistically significant improvement in THI-12 scores compared to placebo. |

| Safety and Tolerability | - Generally well-tolerated.- Most common adverse event was dizziness, which was dose-dependent.- No relevant influence on laboratory values, ECG, or vital signs. |

Alzheimer's Disease

Neramexane was investigated as a treatment for moderate to severe Alzheimer's disease in Phase II/III clinical trials.

Table 4: Summary of Alzheimer's Disease Clinical Trial (NCT00090116)

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled Phase 3 trial. |

| Population | Patients with moderate to severe Alzheimer's disease. |

| Intervention | This compound vs. Placebo. |

| Primary Endpoint | Efficacy was assessed using standard cognitive and functional scales (e.g., ADAS-Cog, CIBIC-Plus). |

| Results | The results of the Phase II/III clinical trials for Alzheimer's disease have been described as contradictory, and the development for this indication was not pursued. Specific quantitative data from these trials are not publicly available. |

Pain

The analgesic potential of neramexane was explored in early phase clinical trials for chronic pain.

Table 5: Summary of Pain Clinical Trials

| Parameter | Description |

| Study Phase | Phase Ib and Phase II. |

| Population | Patients with chronic pain. |

| Results | Phase Ib trials showed positive results, but Phase II studies indicated no superiority of neramexane over existing treatments. |

Depression

Neramexane was also evaluated in a Phase II trial for major depressive disorder.

Table 6: Summary of Depression Clinical Trial

| Parameter | Description |

| Study Phase | Phase II. |

| Population | Patients with major depressive disorder. |

| Results | The randomized controlled trial failed to show efficacy for neramexane in the treatment of depression. |

Discussion and Future Directions

The early research on this compound painted a complex picture. Its dual mechanism of action provided a strong rationale for its investigation in a variety of CNS disorders. The most promising signals emerged from the early clinical development for tinnitus, where a delayed therapeutic effect was observed. However, the lack of statistical significance on the primary endpoint at the end of treatment in the Phase II trial highlighted the challenges in developing drugs for this indication.

For Alzheimer's disease, the contradictory results from late-stage clinical trials underscore the heterogeneity of the disease and the difficulties in demonstrating efficacy for new therapeutic agents. Similarly, the lack of superiority over existing treatments in pain and the negative results in depression led to the discontinuation of development for these indications.

Future research could potentially focus on patient populations with specific biomarkers that may predict a response to neramexane's unique mechanism of action. Further exploration of its effects on the α9α10 nicotinic acetylcholine receptor may also open new avenues for investigation in other sensory disorders.

Conclusion

This compound is a well-characterized compound with a dual mechanism of action as an uncompetitive NMDA receptor antagonist and an α9α10 nicotinic acetylcholine receptor antagonist. While early clinical development showed some promise, particularly in tinnitus, the overall results across multiple indications were not sufficient to support further development for Alzheimer's disease, pain, or depression. This technical whitepaper provides a comprehensive summary of the foundational preclinical and clinical data, offering valuable insights for researchers and drug developers in the field of neurology and psychiatry. The journey of neramexane highlights the complexities of translating a promising mechanism of action into clinical efficacy.

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Safety and Efficacy of Neramexane in Patients With Moderate to Severe Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 4. mmpc.org [mmpc.org]

- 5. youtube.com [youtube.com]

Methodological & Application

Standard Protocols for Neramexane Mesylate in Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neramexane mesylate is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It acts as a voltage-dependent, open-channel blocker, preferentially inhibiting the excessive influx of calcium ions associated with pathological NMDA receptor activation while preserving normal synaptic transmission.[1][2] This mechanism of action makes Neramexane a compound of interest for neuroprotective strategies in various central nervous system (CNS) disorders characterized by excitotoxicity. These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to characterize its neuroprotective and cytotoxic effects, as well as its impact on NMDA receptor-mediated signaling.

Mechanism of Action

Neramexane interacts with the ion channel pore of the NMDA receptor. Under normal physiological conditions, the brief activation of NMDA receptors by glutamate and a co-agonist (glycine or D-serine) allows for a transient influx of Ca²⁺, which is crucial for synaptic plasticity and cell survival. However, under excitotoxic conditions, excessive glutamate leads to prolonged receptor activation and a sustained, pathological influx of Ca²⁺. This overload triggers downstream apoptotic and necrotic cell death cascades. Neramexane, by blocking the open channel in a use- and voltage-dependent manner, effectively attenuates this pathological Ca²⁺ influx without significantly interfering with normal synaptic activity.

Caption: Mechanism of Neramexane's neuroprotective action against excitotoxicity.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

| Parameter | Value | Species | Assay System | Reference |

| Kᵢ | 1.27 µM | Rat | [³H]-MK-801 displacement from cortical membranes | [1] |

| IC₅₀ | 1.29 ± 0.20 µM | Rat | Inhibition of NMDA-induced currents in cultured hippocampal neurons (-70 mV) | [1] |

Note: IC₅₀ and Kᵢ values can vary depending on the specific experimental conditions, including cell type, membrane potential, and agonist concentrations.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, deionized water or DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).

-

Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, deionized water or DMSO to achieve the desired stock concentration. This compound is soluble in water.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a few days.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the protective effects of this compound against neuronal cell death induced by glutamate. Primary cortical neurons or a neuronal cell line such as SH-SY5Y are suitable for this assay.

References

Application Notes and Protocols for Neramexane Mesylate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Neramexane Mesylate in various rodent models. This document is intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

Neramexane is a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It acts as a voltage-dependent channel blocker, which allows it to preferentially inhibit the excessive glutamatergic activity associated with pathological conditions while preserving normal physiological synaptic transmission.[2] This mechanism of action has led to its investigation in a range of central nervous system (CNS) disorders, including Alzheimer's disease, neuropathic pain, and tinnitus.[2] Preclinical studies in rodent models are crucial for elucidating the therapeutic potential and underlying mechanisms of this compound.

Data Presentation: Recommended Dosages

The following table summarizes the recommended dosages of this compound used in various rodent models, based on published literature. It is important to note that the optimal dose may vary depending on the specific experimental paradigm, rodent strain, and desired therapeutic effect.

| Rodent Model | Species | Route of Administration | Dosage Range | Observed Effects | Reference(s) |

| Diabetic Neuropathic Pain | Rat (Streptozotocin-induced) | Continuous subcutaneous infusion (osmotic minipump) | 12.3, 24.6, 49.2 mg/kg/day | Dose-dependent and sustained attenuation of mechanical hyperalgesia and allodynia. | |

| Spatial Memory Enhancement | Rat (Sprague-Dawley) | Not specified | Dose-dependent | Enhancement of long-term spatial memory in a water maze task. | |

| General Toxicology (Sub-chronic) | Rat | Oral (gavage) | NOAEL: 24 mg/kg/day (26-week study) | No adverse effects observed at this dose. | |

| General Toxicology (Sub-chronic) | Mouse | Oral (gavage) | NOAEL: 30 mg/kg/day (3-month study) | No adverse effects observed at this dose. |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility and stability of this compound in a chosen vehicle are critical for accurate dosing. While specific details on the vehicle used in all published studies are not always available, common practices for similar compounds suggest the following:

-

For Oral Administration (Gavage): this compound can be dissolved in sterile water or a 0.5% carboxymethylcellulose (CMC) solution. The concentration should be calculated to deliver the desired dose in a volume appropriate for the rodent's size (typically 5-10 ml/kg for rats and 10 ml/kg for mice).

-

For Intraperitoneal (IP) Injection: this compound can be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility. The injection volume should be minimized and typically does not exceed 10 ml/kg for rats and mice.

-

For Continuous Subcutaneous Infusion (Osmotic Minipump): this compound should be dissolved in a vehicle compatible with the osmotic minipump, such as sterile saline or artificial cerebrospinal fluid. The concentration of the solution will depend on the desired daily dose and the pumping rate of the minipump.

It is crucial to perform pilot solubility and stability tests with the chosen vehicle before commencing large-scale in vivo experiments.

Protocol for Intraperitoneal (IP) Injection in Mice and Rats

This protocol provides a general guideline for the IP administration of this compound.

Materials:

-

Sterile syringes (1 ml or 3 ml)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

Prepared this compound solution

-

70% ethanol or other appropriate disinfectant

-

Gauze pads

Procedure:

-

Animal Restraint:

-

Mice: Gently scruff the mouse by pinching the loose skin over the neck and shoulders. Secure the tail with the pinky finger of the same hand.

-

Rats: For a two-person technique, one person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The other hand secures the hindlimbs and tail. For a one-person technique, the rat can be wrapped in a towel.

-

-

Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection:

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site with a gauze pad if necessary.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Neramexane blocks excessive Ca²⁺ influx through the NMDA receptor channel.

Experimental Workflow for a Rodent Study

Caption: A typical experimental workflow for a rodent study with Neramexane.

References

Application Notes and Protocols for Neramexane Mesylate in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neramexane mesylate is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts as a voltage-dependent open-channel blocker, which allows it to preferentially block excessive, pathological NMDA receptor activation while having less of an effect on normal synaptic transmission.[1][2] These characteristics make Neramexane a valuable tool for investigating the role of NMDA receptors in various physiological and pathological processes in the central nervous system. This document provides detailed protocols for the preparation of this compound solutions for use in electrophysiological experiments, particularly patch-clamp recordings.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N · CH₄O₃S | [3] |

| Molecular Weight | 265.41 g/mol | |

| Appearance | White to beige powder | Sigma-Aldrich |

| Solubility | Soluble in DMSO | Smolecule |

| Storage Temperature | -20°C | Smolecule |

Recommended Solution Concentrations for Electrophysiology

| Solution Type | Solvent | Recommended Concentration | Final DMSO Concentration | Notes |

| Stock Solution | 100% DMSO | 10-50 mM | N/A | Prepare fresh or store in aliquots at -20°C to avoid freeze-thaw cycles. |

| Working Solution | Artificial Cerebrospinal Fluid (aCSF) | 1-20 µM | ≤ 0.1% | The optimal concentration should be determined empirically for each specific experimental preparation. Higher concentrations may be required in brain slice preparations compared to cultured neurons. |

Signaling Pathway

This compound primarily targets the NMDA receptor, an ionotropic glutamate receptor. The following diagram illustrates the mechanism of action of Neramexane as an uncompetitive open-channel blocker of the NMDA receptor.

Caption: Mechanism of Neramexane as an NMDA receptor open-channel blocker.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Calculate the required amount of this compound to prepare a 10-50 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg of this compound (Molecular Weight = 265.41 g/mol ).

-

Aseptically add the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Electrophysiology

Materials:

-

This compound stock solution (in DMSO)

-

Artificial cerebrospinal fluid (aCSF) or other desired external recording solution

-

Calibrated micropipettes

Protocol:

-

Thaw a single aliquot of the this compound stock solution to room temperature and vortex briefly.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the aCSF. It is critical to ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on neuronal activity.

-

Add the calculated volume of the stock solution to the aCSF. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of aCSF (final DMSO concentration will be 0.1%).

-

Mix the working solution thoroughly by gentle inversion or vortexing.

-

Prepare the working solution fresh on the day of the experiment. The stability of Neramexane in aCSF over extended periods has not been extensively documented.

Experimental Workflow for Patch-Clamp Electrophysiology

The following diagram outlines a typical workflow for utilizing this compound in a whole-cell patch-clamp experiment to study its effect on NMDA receptor-mediated currents.

Caption: Workflow for a patch-clamp experiment with Neramexane.

Protocol for Whole-Cell Voltage-Clamp Recording

This protocol provides a general guideline for recording NMDA receptor-mediated currents and assessing the effect of Neramexane. Specific parameters may need to be optimized for the preparation being studied.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2.

-

Internal Solution (in mM): 130 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

-

To isolate NMDA receptor currents: Add antagonists for AMPA and GABA receptors to the aCSF (e.g., 10 µM NBQX and 100 µM picrotoxin).

Procedure:

-

Prepare brain slices or cultured neurons according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Obtain a gigaseal (>1 GΩ) on a target neuron using a patch pipette filled with the internal solution.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of the NMDA receptors.

-

Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by puff application of NMDA.

-

Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).

-

Allow the drug to perfuse for a sufficient time to reach equilibrium (typically 5-10 minutes).

-

Record NMDA receptor-mediated currents in the presence of Neramexane.

-

To assess the reversibility of the block, perfuse the chamber with control aCSF to wash out the drug.

-

Record the recovery of the NMDA receptor-mediated currents.

-

Analyze the data to determine the extent of block, and any changes in current kinetics.

Disclaimer

This document provides general guidance and protocols. Researchers should consult relevant literature and optimize protocols for their specific experimental needs. The stability and efficacy of this compound may vary depending on the specific experimental conditions.

References

- 1. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Application of Neramexane Mesylate in Animal Models of Tinnitus: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neramexane Mesylate is a pharmacological agent investigated for its potential therapeutic effects in the management of subjective tinnitus. Its proposed efficacy stems from a dual mechanism of action, functioning as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5] Both of these receptor systems are implicated in the pathophysiology of tinnitus, making Neramexane a compound of significant interest. This document provides detailed application notes and prototypical experimental protocols for the investigation of this compound in established animal models of tinnitus.

While extensive clinical trial data in humans exist for Neramexane, detailed preclinical data from animal models are not widely published. The following protocols and data tables are therefore based on established methodologies for testing similar compounds in tinnitus research and serve as a guide for researchers in this field.

Application Notes

Scientific Rationale

The therapeutic potential of this compound in tinnitus is attributed to its interaction with two key receptor systems in the auditory pathway:

-